molecular formula C21H28Cl2N4O B560190 N-[4-[(1S,2R)-2-aminocyclopropyl]phenyl]-4-(4-methylpiperazin-1-yl)benzamide;dihydrochloride

N-[4-[(1S,2R)-2-aminocyclopropyl]phenyl]-4-(4-methylpiperazin-1-yl)benzamide;dihydrochloride

Cat. No.: B560190
M. Wt: 423.4 g/mol
InChI Key: HFSFENIQYFFMGC-HUQPAIQZSA-N
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Description

DDP-38003 (dihydrochloride) is a novel, orally available inhibitor of histone lysine-specific demethylase 1A (KDM1A/LSD1). It has an IC50 value of 84 nanomolar, making it a potent inhibitor.

Preparation Methods

The synthesis of DDP-38003 (dihydrochloride) involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the formation of key intermediates through various chemical reactions such as cyclization, amination, and coupling reactions. The final product is obtained by the reaction of the intermediate with hydrochloric acid to form the dihydrochloride salt .

This may include the use of advanced techniques such as continuous flow synthesis and process intensification .

Chemical Reactions Analysis

DDP-38003 (dihydrochloride) undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

DDP-38003 (dihydrochloride) has several scientific research applications, including:

    Chemistry: It is used as a tool compound to study the inhibition of histone demethylases and their role in gene regulation.

    Biology: Researchers use this compound to investigate the biological functions of KDM1A and its involvement in various cellular processes.

    Medicine: DDP-38003 (dihydrochloride) is being explored as a potential therapeutic agent for the treatment of cancers, particularly those that are resistant to conventional therapies.

    Industry: It is used in the development of new drugs and therapeutic strategies targeting epigenetic regulators

Mechanism of Action

The mechanism of action of DDP-38003 (dihydrochloride) involves the inhibition of histone lysine-specific demethylase 1A (KDM1A). This enzyme is responsible for the demethylation of histone proteins, which plays a crucial role in the regulation of gene expression. By inhibiting KDM1A, DDP-38003 (dihydrochloride) prevents the removal of methyl groups from histones, leading to changes in chromatin structure and gene expression. This can result in the suppression of cancer cell growth and proliferation .

Comparison with Similar Compounds

DDP-38003 (dihydrochloride) is unique compared to other similar compounds due to its high potency and oral bioavailability. Similar compounds include:

These compounds share similar mechanisms of action but differ in their potency, selectivity, and therapeutic applications. DDP-38003 (dihydrochloride) stands out due to its specific inhibition of KDM1A and its potential as an oral anticancer agent .

Properties

IUPAC Name

N-[4-[(1S,2R)-2-aminocyclopropyl]phenyl]-4-(4-methylpiperazin-1-yl)benzamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O.2ClH/c1-24-10-12-25(13-11-24)18-8-4-16(5-9-18)21(26)23-17-6-2-15(3-7-17)19-14-20(19)22;;/h2-9,19-20H,10-14,22H2,1H3,(H,23,26);2*1H/t19-,20+;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFSFENIQYFFMGC-HUQPAIQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C4CC4N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)[C@@H]4C[C@H]4N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[4-[(1S,2R)-2-aminocyclopropyl]phenyl]-4-(4-methylpiperazin-1-yl)benzamide;dihydrochloride
Reactant of Route 2
Reactant of Route 2
N-[4-[(1S,2R)-2-aminocyclopropyl]phenyl]-4-(4-methylpiperazin-1-yl)benzamide;dihydrochloride
Reactant of Route 3
N-[4-[(1S,2R)-2-aminocyclopropyl]phenyl]-4-(4-methylpiperazin-1-yl)benzamide;dihydrochloride
Reactant of Route 4
N-[4-[(1S,2R)-2-aminocyclopropyl]phenyl]-4-(4-methylpiperazin-1-yl)benzamide;dihydrochloride
Reactant of Route 5
N-[4-[(1S,2R)-2-aminocyclopropyl]phenyl]-4-(4-methylpiperazin-1-yl)benzamide;dihydrochloride
Reactant of Route 6
Reactant of Route 6
N-[4-[(1S,2R)-2-aminocyclopropyl]phenyl]-4-(4-methylpiperazin-1-yl)benzamide;dihydrochloride

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